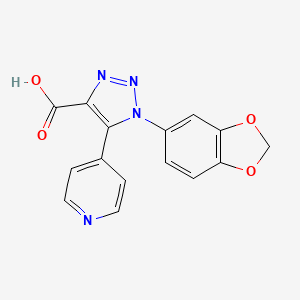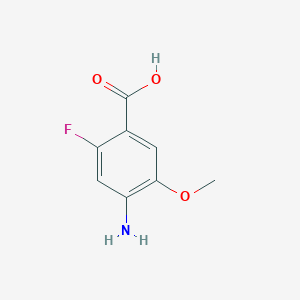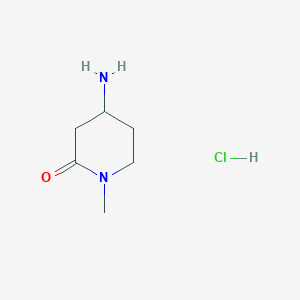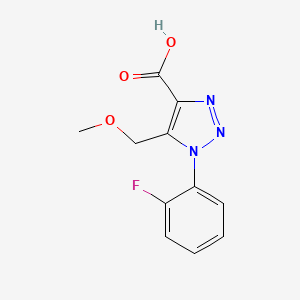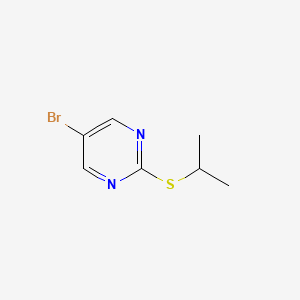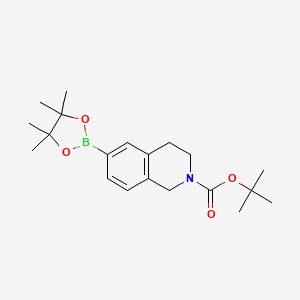
4-Chloro-2-(chloromethyl)-1-iodobenzene
Vue d'ensemble
Description
“4-Chloro-2-(chloromethyl)-1-iodobenzene” is a compound that likely contains a benzene ring with chlorine, iodine, and a chloromethyl group attached .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through halogenation, a common method for introducing halogens to a molecule .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a benzene ring with chlorine, iodine, and a chloromethyl group attached .Chemical Reactions Analysis
The compound might undergo E2 reactions, which are typically seen with secondary and tertiary alkyl halides .Applications De Recherche Scientifique
Structural Determinants in Halotriaroylbenzenes
Research by Pigge, Vangala, and Swenson (2006) highlights the role of 4-chloro-2-(chloromethyl)-1-iodobenzene in structural studies. They discovered that C-X...O=C interactions are dominant in certain derivatives, illustrating the compound's utility in understanding halogen bonding in chemical structures (Pigge, Vangala, & Swenson, 2006).
Ozone Equivalent Reagent
A study by Ranganathan et al. (1985) demonstrates the compound's effectiveness as an ozone equivalent. They used 4-tbutyl iodoxybenzene, a derivative, for cleaving π bonds to carbonyl compounds, showcasing its potential in organic synthesis (Ranganathan, Ranganathan, & Singh, 1985).
Spectroscopy and Molecular Structure
Seth-Paul and Shino (1975) focused on the spectroscopic analysis of a related compound, 1-(chloromethyl)-4-fluorobenzene. Their work provides insights into the molecular structure and symmetry of chloromethylbenzene compounds, which could be extrapolated to this compound (Seth-Paul & Shino, 1975).
Catalysis and Polymerisation
A paper by Hontis et al. (1999) explores the polymerisation mechanism of chloromethyl-4-(n-butylsulfinyl)methylbenzene, a compound similar to this compound. This study is significant for understanding the catalytic properties and reactions involving chloromethylbenzene derivatives in polymer synthesis (Hontis, Van Der Borght, Vanderzande, & Gelan, 1999).
Halogenations and Ring-opening Reactions
Garve et al. (2014) demonstrated the use of iodobenzene dichloride, a related compound, in ring-opening and dichlorination of donor-acceptor cyclopropanes. This research provides valuable insights into the role of halobenzene derivatives in complex organic reactions (Garve, Barkawitz, Jones, & Werz, 2014).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of various pesticides, dyes, and pharmaceuticals , suggesting that its targets could be enzymes or receptors involved in these pathways.
Mode of Action
It’s known that similar compounds can participate in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. This suggests that 4-Chloro-2-(chloromethyl)-1-iodobenzene might interact with its targets by forming covalent bonds, leading to changes in the target’s structure and function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, the presence of certain organic compounds in the environment could potentially influence its reactivity. Additionally, factors such as pH, temperature, and the presence of other chemicals could also affect its stability and efficacy.
Propriétés
IUPAC Name |
4-chloro-2-(chloromethyl)-1-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2I/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUFMOYGGBQQEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
711017-73-1 | |
| Record name | 4-chloro-2-(chloromethyl)-1-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



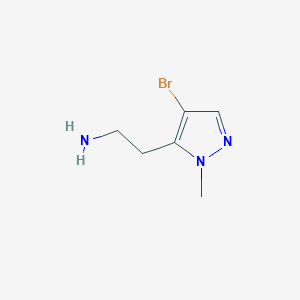

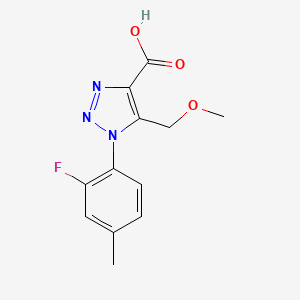
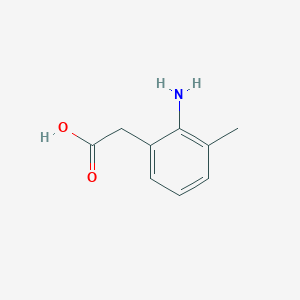
![2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one](/img/structure/B1373814.png)
